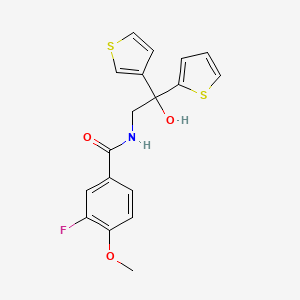

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Description

This compound is a benzamide derivative featuring a 3-fluoro-4-methoxybenzoyl core linked to a 2-hydroxyethyl group substituted with thiophen-2-yl and thiophen-3-yl moieties. Its structural complexity arises from the dual thiophene substitution on the ethyl chain, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S2/c1-23-15-5-4-12(9-14(15)19)17(21)20-11-18(22,13-6-8-24-10-13)16-3-2-7-25-16/h2-10,22H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZYKUQRHSWTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the fluoro, hydroxy, and thiophene groups through various substitution and coupling reactions. Common reagents used in these steps include fluorinating agents, hydroxylating agents, and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The fluoro group can be reduced to a hydrogen atom.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution of the methoxy group could produce a variety of functionalized benzamides.

Scientific Research Applications

Pharmaceutical Chemistry

The primary application of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide lies in the synthesis of antidepressant molecules. It serves as a key intermediate in the development of compounds targeting neurotransmitter systems involved in mood regulation. The synthesis typically involves several steps, including:

- Boc-protection of functional groups.

- Mitsunobu coupling to form the desired amide linkage.

- Deprotection to yield the final product.

The compound's structural features suggest potential for diverse biological activities. It can be evaluated for:

- Binding affinity to specific receptors or enzymes, particularly those involved in mental health disorders.

- Inhibition studies against biological pathways relevant to neurodegenerative diseases.

Case Study 1: Antidepressant Development

In a study focused on synthesizing novel antidepressants, researchers utilized this compound as an intermediate. The resulting compounds demonstrated enhanced selectivity for serotonin receptors compared to existing treatments, indicating a promising avenue for further development.

Case Study 2: Enzyme Interaction

Another research effort investigated the compound's interaction with key metabolic enzymes. Preliminary results indicated that it could inhibit certain pathways associated with inflammation and neurodegeneration, suggesting potential therapeutic applications beyond mood disorders.

| Step | Reaction Type | Reagents Used | Yield (%) | Observations |

|---|---|---|---|---|

| 1 | Boc-protection | Boc anhydride | 90 | Successful protection of amine group |

| 2 | Mitsunobu coupling | DIAD, PPh3 | 85 | Efficient formation of amide linkage |

| 3 | Deprotection | TFA | 95 | Complete removal of protecting group |

| 4 | Biological Assay | Enzyme assays | N/A | Inhibition observed at micromolar concentrations |

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Substitutions

3-Fluoro-N-[2-(2-Hydroxyethoxy)-2-(Thiophen-3-yl)ethyl]-4-Methoxybenzamide (BK62469)

- Molecular Formula: C₁₆H₁₈FNO₄S

- Molecular Weight : 339.38 g/mol

- Key Differences: Replaces one thiophen-2-yl group with a 2-hydroxyethoxy chain.

- Spectral Data : While specific spectral data for BK62469 are unavailable, analogous benzamides show IR bands for C=O (~1660–1680 cm⁻¹) and O–H (~3200–3500 cm⁻¹) stretching .

4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide

- Molecular Features : Contains a dihydrothienylidene ring fused with a fluorophenyl group.

- Crystallographic Data : The dihydrothienylidene moiety adopts a planar conformation, with bond lengths (C–C: 1.34–1.48 Å) and angles consistent with aromatic stabilization. The fluorobenzamide group contributes to π-stacking interactions .

Benzamide Derivatives with Heterocyclic Modifications

N-(3-Ethyl-4-Fluoro-1,3-Benzothiazol-2-ylidene)-2-Methoxybenzamide

- Structure : Features a benzothiazol-2-ylidene core instead of thiophenes.

- Key Properties: The benzothiazole ring enhances rigidity and may increase UV absorbance.

4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide

- Biological Relevance: Thieno[2,3-d]pyrimidine derivatives are known for antimicrobial activity. The trifluoromethylphenoxy group enhances lipophilicity, which correlates with membrane penetration in microbial targets .

Functional Group Comparisons

Biological Activity

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a fluorine atom, hydroxyethyl side chain, and thiophene rings, suggests diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Key features include:

- Fluorine Atom : Enhances lipophilicity and may influence receptor binding.

- Hydroxyethyl Group : Potentially involved in hydrogen bonding with biological targets.

- Thiophene Rings : Known for their role in various biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activity Overview

Research on this compound suggests several areas of biological activity:

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with key enzymes involved in viral replication or cancer cell metabolism, potentially acting as an inhibitor.

- Receptor Binding : Its ability to bind selectively to dopamine receptors could modulate neurotransmitter systems, providing therapeutic effects in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study Example

In a recent study examining similar thiophene-based compounds, researchers found that certain derivatives exhibited significant anti-HBV activity with EC50 values as low as 7.8 nM. These findings underscore the importance of structural features such as fluorination and functional groups in enhancing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.